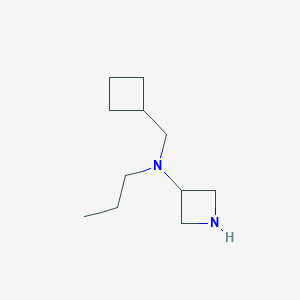![molecular formula C13H15ClN2O B7936838 (2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B7936838.png)
(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a synthetic compound characterized by the presence of a 2-chlorophenyl group and a hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl moiety. This combination creates a compound with unique properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized via a multi-step organic synthesis process. It often involves the reaction of 2-chlorobenzoyl chloride with hexahydropyrrolo[3,4-c]pyrrole under suitable conditions. This typically requires the use of organic solvents such as dichloromethane and reagents like triethylamine to act as a base. The mixture is usually stirred at room temperature and then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. By optimizing reaction conditions such as temperature, pressure, and reactant concentrations, large-scale production becomes more efficient.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each of these reactions can alter the compound's structure and properties in specific ways.
Common Reagents and Conditions Used
For oxidation reactions, reagents like potassium permanganate or chromium trioxide might be used under acidic conditions. For reduction, sodium borohydride or lithium aluminum hydride are common choices. Substitution reactions might involve halogens or other electrophilic agents under varying conditions.
Major Products Formed
Depending on the reaction, the products can range from oxidized derivatives of the original compound to reduced forms or substituted versions with different functional groups
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it a crucial building block in organic synthesis.
Biology
In biological research, (2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone might be used to study cellular processes due to its potential interaction with biological macromolecules.
Medicine
The compound's distinct molecular structure suggests it could be explored for pharmaceutical applications, particularly as a lead compound for drug development. Its interactions with biological targets could pave the way for new therapeutic agents.
Industry
In industrial applications, the compound might be used as a precursor for manufacturing advanced materials or as a reagent in chemical processes.
Mechanism of Action
The compound's mechanism of action is primarily defined by its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system , but typically, these interactions can result in changes to cellular signaling or metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, (2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone stands out due to the presence of both a chlorophenyl and a hexahydropyrrolo[3,4-c]pyrrol moiety. These features may afford it unique chemical reactivity and biological activity, distinguishing it from analogs like (2-Chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2(1H)-yl)methanone and (4-Chlorophenyl)(hexahydro-1H-pyrrolo[3,4-b]quinolin-2(1H)-yl)methanone, which, although structurally related, possess different properties and applications.
Is there a specific aspect of this compound that particularly piques your curiosity? Let me know!
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16/h1-4,9-10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQTWYBNCMWYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2-bromo-5-chlorophenyl)methyl]-N-ethylazetidin-3-amine](/img/structure/B7936821.png)


![(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone](/img/structure/B7936850.png)
![Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936861.png)
